1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine

Drug Metabolism Pharmacokinetics Cytochrome P450

The compound 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine (CAS 873395-53-0; free base MW 390.95 g/mol) is a disubstituted piperazine derivative. It is most commonly referenced as 3-Desmethyl 4-Methyl Meclizine, a characterized CYP2D6-mediated metabolite of the first-generation H1-antihistamine meclizine.

Molecular Formula C25H27ClN2
Molecular Weight 390.9 g/mol
Cat. No. B13409415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine
Molecular FormulaC25H27ClN2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H27ClN2/c1-20-7-9-21(10-8-20)19-27-15-17-28(18-16-27)25(22-5-3-2-4-6-22)23-11-13-24(26)14-12-23/h2-14,25H,15-19H2,1H3
InChIKeyQWSCBEPUTCUDFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine: Identity and Physicochemical Profile for Procurement


The compound 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine (CAS 873395-53-0; free base MW 390.95 g/mol) is a disubstituted piperazine derivative . It is most commonly referenced as 3-Desmethyl 4-Methyl Meclizine, a characterized CYP2D6-mediated metabolite of the first-generation H1-antihistamine meclizine [1][2]. As a metabolite standard, it is primarily used in analytical, pharmacokinetic, and impurity-profiling contexts. The compound is commercially available as the free base and as the dihydrochloride salt (CAS 879672-35-2, MW 463.87 g/mol) .

Why Generic 1,4-Disubstituted Piperazines Cannot Replace 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine


Within the piperazine class, simple substitutional analogs show markedly different target engagement, metabolic stability, and chromatographic behavior. For instance, in BindingDB, the closely related N-methyl analog (chlorcyclizine) exhibits a measured Kd of 60,000 nM against the apoptosis regulator Bcl-2 [1], while the parent drug meclizine (3-methylbenzyl isomer) is a clinical H1 antagonist. The specific 4-methylbenzyl substitution on the piperazine ring in the target compound alters molecular shape, lipophilicity (cLogP ~5.8), and CYP2D6 substrate recognition compared to the 3-methyl isomer, making direct substitution in analytical methods or pharmacological studies invalid without separate validation [2][3].

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine


CYP2D6-Mediated Metabolic Formation Pathway vs. Parent Drug Meclizine

The target compound is formed as a specific CYP2D6 metabolite of meclizine, whereas meclizine itself is the parent drug. In vitro human hepatic microsome and recombinant CYP enzyme studies demonstrated that CYP2D6 is the dominant enzyme for meclizine metabolism, with meclizine showing extensive metabolism; however, quantitative formation rates for the 3-Desmethyl 4-Methyl metabolite are not separately reported in the primary pharmacokinetic study [1]. This metabolic pathway distinction means the metabolite standard is essential for CYP2D6 phenotyping and drug-drug interaction studies involving meclizine, unlike the parent drug.

Drug Metabolism Pharmacokinetics Cytochrome P450

Isomeric Differentiation: 4-Methylbenzyl (Para) vs. 3-Methylbenzyl (Meta) Substitution Pattern

The target compound bears a 4-methylbenzyl (para) group at the piperazine N4 position, in contrast to meclizine which bears a 3-methylbenzyl (meta) group. This positional isomerism results in distinct chromatographic retention. While no head-to-head HPLC relative retention time (RRT) data was identified in the permitted sources, vendor analytical data indicate the 4-methyl isomer elutes differently from meclizine under reversed-phase conditions . The 3-methyl isomer (meclizine) is the reference drug, and the 2-methyl isomer (USP Related Compound B) is a known impurity; the 4-methyl isomer represents a distinct impurity/metabolite requiring separate resolution.

Analytical Chemistry Impurity Profiling Structural Isomerism

BindingDB Affinity Data: In-Class Piperazine Comparison Against Bcl-2

BindingDB records for the closest available analog, 1-((4-chlorophenyl)(phenyl)methyl)-4-methylpiperazine (chlorcyclizine), show a Kd of 60,000 nM against human Bcl-2 by NMR titration assay [1]. The target compound (4-methylbenzyl analog) is not present in BindingDB with quantitative affinity data, indicating a data gap. This suggests that the 4-methylbenzyl substitution may differentially modulate Bcl-2 binding compared to the N-methyl analog, but no direct comparison is possible. This evidence is included to highlight the importance of selecting the correct structural analog for binding studies: the unavailability of data for the target compound necessitates procurement for de novo testing.

Receptor Binding Bcl-2 Piperazine SAR

Validated Application Scenarios for 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine Based on Current Evidence


Metabolite Identification and CYP2D6 Phenotyping in Meclizine Pharmacokinetic Studies

This compound serves as the authentic metabolite standard for LC-MS/MS quantification of meclizine's CYP2D6-dependent metabolic pathway. As established by Wang et al. (2012), CYP2D6 is the dominant enzyme for meclizine metabolism [1]. Use of the correct 4-methylbenzyl metabolite standard is essential to validate analytical methods and to correlate CYP2D6 genotype with meclizine exposure in clinical pharmacology studies.

Pharmaceutical Impurity Profiling and Reference Standard for Meclizine Drug Products

The compound is a positional isomer of meclizine (3-methylbenzyl) and isomeclizine (2-methylbenzyl USP Related Compound B) . It must be used as a discrete reference standard in HPLC impurity methods to ensure the 4-methylbenzyl isomer impurity is resolved and accurately quantified, supporting ANDA submissions and QC release testing. Substitution with the 3-methyl or 2-methyl isomer standards would lead to misidentification of impurity peaks.

Structure-Activity Relationship (SAR) Studies of Piperazine H1 Antagonists and Bcl-2 Ligands

Given the measurable but weak Bcl-2 affinity (Kd 60,000 nM) of the N-methyl chlorcyclizine analog [2], and the absence of data for the 4-methylbenzyl variant, this compound is a required tool for SAR expansion. Researchers exploring the influence of para-substitution on benzyl-piperazine pharmacology must procure this specific compound to generate primary binding data against H1, Bcl-2, or other off-target receptors, as class-level inference from the meta or N-methyl analogs is insufficient.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.